![molecular formula C22H18N2O8 B1663057 Inhibiteur de PPIase-Parvuline CAS No. 64005-90-9](/img/structure/B1663057.png)
Inhibiteur de PPIase-Parvuline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Treatment
The most prominent application of PPIase-parvulin inhibitors is in oncology. Pin1 is overexpressed in many cancers, making it a target for therapeutic intervention.
-
Case Study: HWH8-33 and HWH8-36
These compounds were identified through high-throughput screening and demonstrated potent anticancer activity by inducing G2/M phase arrest and apoptosis in cancer cells. In vivo studies showed significant tumor growth suppression without noticeable toxicity . -
Case Study: KPT-6566
This novel inhibitor selectively targets Pin1 for degradation, demonstrating an IC50 value of 0.64 μM against its PPIase activity. It has shown efficacy in inhibiting cancer stem cell expansion and blocking metastatic spread .
Neurodegenerative Disorders
PPIases are implicated in neurodegenerative diseases due to their role in protein misfolding and aggregation.
- Research Insight : Inhibitors targeting PPIases could potentially mitigate the progression of diseases like Alzheimer's by promoting proper protein folding and preventing toxic aggregates .
Viral Infections
PPIases also play a role in viral replication processes.
- Research Insight : Targeting PPIases may hinder the lifecycle of certain viruses by disrupting their protein interactions necessary for replication .
Data Tables
The following table summarizes key findings related to various PPIase-parvulin inhibitors:
Compound | Target | Mechanism | IC50 Value | Application Area |
---|---|---|---|---|
HWH8-33 | Pin1 | Direct inhibition | Micromolar | Cancer |
HWH8-36 | Pin1 | Induces apoptosis | Micromolar | Cancer |
KPT-6566 | Pin1 | Covalent binding | 0.64 μM | Cancer |
Juglone | Parvulin | Covalent modification | 7 μM | Transcription inhibition |
Mécanisme D'action
Target of Action
The primary targets of the PPIase-Parvulin Inhibitor are the PPIases Pin1 and Pin4 . These targets play a crucial role in protein folding and regulating the function of a broad variety of proteins .
Mode of Action
The PPIase-Parvulin Inhibitor interacts with its targets, Pin1 and Pin4, by inhibiting their activity . This interaction results in changes in the conformation and function of proteins that these PPIases regulate .
Biochemical Pathways
The PPIase-Parvulin Inhibitor affects the pathways involving Pin1 and Pin4. These pathways are crucial for protein folding and function, and their disturbance can lead to various cellular dysfunctions . The inhibitor can also affect the transforming growth factor-β (TGF-β)/bone morphogenetic protein (BMP) signalling pathway, which is important in cellular maintenance and cell fate decisions .
Pharmacokinetics
It is known that the inhibitor is cell-permeable , which suggests it can be readily absorbed and distributed within the body.
Result of Action
The PPIase-Parvulin Inhibitor has been shown to have anticancer activity. It can inhibit the growth and proliferation of mouse embryonic fibroblasts (MEFs) . In addition, it can improve endothelial function and attenuate vascular remodeling in pulmonary hypertension by inhibiting TGF-β signaling .
Action Environment
The action of the PPIase-Parvulin Inhibitor can be influenced by various environmental factors. For example, the presence of other proteins or molecules can affect the inhibitor’s binding to its targets . .
Analyse Biochimique
Biochemical Properties
PPIase-Parvulin Inhibitor is a potent, selective, reversible, competitive, active site-binding inhibitor of Pin1/Par14 peptidylprolyl cis-trans isomerase (PPIase) activity . It exhibits PPIase activity towards synthetic tetrapeptides, with different substrate specificities depending on the amino acid amino terminal to proline . The PPIase-Parvulin Inhibitor does not bind to DNA or function as a topoisomerase I inhibitor .
Cellular Effects
PPIase-Parvulin Inhibitor has been shown to block the proliferation of cancer cells that overexpress Pin1 and Pin4 . It also inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1 -/- MEFs . The inhibitor is involved in processes influencing cellular maintenance and cell fate decisions such as cell-cycle progression, metabolic pathways, and ribosome biogenesis .
Molecular Mechanism
PPIase-Parvulin Inhibitor exerts its effects at the molecular level by interacting with the PPIase domain . It acts as a molecular switch in functional activation or deactivation of enzymes and regulates protein-protein interaction in many cellular events . The inhibitor enhances cis/trans isomerization, which is a form of stereoisomerization that impacts multiple downstream pathways .
Dosage Effects in Animal Models
Studies have shown that the inhibitor reversed the PAH phenotype in PAH rats in vivo, potentially through modulation of TGF-β/BMP signaling pathways .
Metabolic Pathways
PPIase-Parvulin Inhibitor is involved in the cis/trans isomerization of prolyl bonds in peptides and proteins, a process that regulates their folding, subcellular localization, stability, activation, and interaction with multiple other proteins .
Transport and Distribution
It is known that the inhibitor is cell-permeable .
Subcellular Localization
Studies on parvulins, the family to which the inhibitor belongs, have shown that they can be localized in the cytoplasm, nucleus, and in some cases, plastids .
Méthodes De Préparation
Voies de synthèse:: Les voies de synthèse de l'Inhibiteur de PPIase-Parvulin ne sont pas explicitement documentées dans la littérature disponible. Il est synthétisé par des réactions chimiques impliquant des précurseurs spécifiques.
Conditions de réaction:: Les conditions de réaction exactes (température, solvant, catalyseurs, etc.) restent non divulguées. Les chercheurs optimisent généralement ces conditions pour obtenir des rendements et une pureté élevés.
Production industrielle:: Les informations concernant les méthodes de production industrielle à grande échelle sont limitées. Le composé est principalement utilisé à des fins de recherche.
Analyse Des Réactions Chimiques
Réactions:: L'Inhibiteur de PPIase-Parvulin ne subit pas de transformations chimiques importantes. Il interagit avec le site actif des PPIases Pin1 et Par14, inhibant leur activité.
Réactifs et conditions courants:: Les interactions du composé avec Pin1 et Par14 impliquent probablement des liaisons hydrogène, des interactions hydrophobes et des forces électrostatiques. Les réactifs et les conditions spécifiques ne sont pas explicitement rapportés.
Produits majeurs:: L'Inhibiteur de PPIase-Parvulin étant un inhibiteur plutôt qu'un substrat, il ne forme pas de produits réactionnels significatifs.
4. Applications de recherche scientifique
L'Inhibiteur de PPIase-Parvulin trouve des applications dans divers domaines scientifiques :
Recherche sur le cancer : Il inhibe la croissance et la prolifération des cellules cancéreuses qui surexpriment Pin1 et Pin4.
Régulation du cycle cellulaire : Il provoque l'arrêt du cycle cellulaire en perturbant les fonctions de Pin1 et Par14.
Développement de médicaments : Les chercheurs explorent son potentiel en tant que cible thérapeutique.
5. Mécanisme d'action
Le mécanisme du composé implique la liaison au site actif des PPIases Pin1 et Par14, perturbant leur activité isomérase. Pin1 et Par14 sont impliqués dans les modifications post-traductionnelles, affectant la conformation et la fonction des protéines.
Comparaison Avec Des Composés Similaires
L'unicité de l'Inhibiteur de PPIase-Parvulin réside dans son ciblage spécifique de Pin1 et Par14. Les composés similaires comprennent d'autres inhibiteurs de PPIase, mais aucun ne présente la même sélectivité.
Activité Biologique
Peptidyl-prolyl isomerases (PPIases) play a crucial role in protein folding and function, with parvulins being a significant subgroup. Among these, inhibitors of PPIase-parvulin, particularly those targeting PIN1 and PIN4, have garnered attention for their potential therapeutic applications in cancer and viral diseases. This article explores the biological activity of PPIase-parvulin inhibitors, focusing on their mechanisms, efficacy, and implications in various studies.
Overview of PPIase-Parvulin Inhibitors
PPIases facilitate the cis/trans isomerization of proline residues in proteins, a process vital for proper protein conformation and function. Parvulins, including PIN1 and PIN4, are implicated in numerous cellular processes, including cell cycle regulation and signal transduction. Inhibitors like Juglone, KPT-6566, and All-trans-retinoic acid (ATRA) have been identified as effective agents against these enzymes.
Mechanisms of Inhibition
-
Covalent Modification :
- Juglone inhibits parvulin by covalently modifying cysteine residues, leading to a loss of enzymatic activity. This specificity allows it to selectively target parvulins without significantly affecting other PPIase families .
- KPT-6566 functions as a covalent inhibitor of PIN1 with an IC50 value of 0.64 μM, demonstrating its potency in inhibiting PPIase activity and subsequently affecting cell proliferation .
- Direct Binding :
Biological Activity in Cancer Research
The inhibition of PIN1 has shown promise in cancer therapy due to its role in regulating oncogenic pathways. Studies have demonstrated that:
- KPT-6566 treatment led to decreased levels of hyperphosphorylated retinoblastoma protein (pRB) and Cyclin D1 in wild-type mouse embryonic fibroblasts (MEFs), indicating a reduction in cell proliferation .
- Inhibition of PIN1 resulted in downregulation of target genes associated with mutant p53 and NOTCH1 pathways, suggesting a broader impact on tumorigenesis .
Effects on Viral Replication
The effects of parvulin inhibitors extend beyond cancer; they have also been studied for their antiviral properties:
- Research indicates that inhibiting PIN4 significantly reduces hepatitis B virus (HBV) replication, as evidenced by decreased levels of HBV RNA and DNA following treatment with various parvulin inhibitors . This highlights the potential for these compounds in treating viral infections.
Table 1: Summary of Selected PPIase-Parvulin Inhibitors
Compound | Target | Mechanism of Action | IC50 Value | Application Area |
---|---|---|---|---|
Juglone | PIN1/PIN4 | Covalent modification | Not specified | Cancer, Antiviral |
KPT-6566 | PIN1 | Covalent binding | 0.64 μM | Cancer |
ATRA | PIN1 | Direct binding | Not specified | Cancer |
EGCG | PIN1 | Direct binding | Not specified | Cancer |
Research Findings
Recent studies have elucidated the biochemical characteristics and substrate specificities of parvulins:
- The recombinant Lotus parvulins exhibit varying PPIase activities towards synthetic tetrapeptides, suggesting that substrate specificity is influenced by the amino acid sequence preceding proline residues .
- Investigations into the structural dynamics of parvulins reveal that mutations can significantly alter their catalytic efficiency without compromising structural integrity .
Propriétés
IUPAC Name |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQGFNIIHNGQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349244 | |
Record name | PPIase-Parvulin Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64005-90-9 | |
Record name | PPIase-Parvulin Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.